molecular formula C16H11BrN2 B1506819 5-(4-Bromophenyl)-2,3'-bipyridine CAS No. 917897-54-2

5-(4-Bromophenyl)-2,3'-bipyridine

Cat. No. B1506819
CAS RN: 917897-54-2
M. Wt: 311.18 g/mol
InChI Key: IRUJDERXVSEQTL-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2,3'-bipyridine (Br-Bpy) is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of bipyridine derivatives, which are known for their diverse biological activities. Br-Bpy has been found to exhibit a range of interesting properties, including its ability to act as a fluorescent probe, its potential as a catalyst, and its use in the development of new materials.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-2,3'-bipyridine is not fully understood, but it is believed to involve the coordination of metal ions to the bipyridine moiety. This coordination results in a change in the electronic properties of the compound, leading to its fluorescence. The exact mechanism of fluorescence is still under investigation, but it is thought to involve a charge transfer process.
Biochemical and Physiological Effects:
5-(4-Bromophenyl)-2,3'-bipyridine has been found to exhibit a range of biochemical and physiological effects. In addition to its use as a fluorescent probe, it has also been investigated for its potential as a catalyst for various chemical reactions. It has been found to be effective in catalyzing the oxidation of alcohols and the reduction of nitro compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-Bromophenyl)-2,3'-bipyridine is its high selectivity and sensitivity towards certain metal ions. This makes it a valuable tool for the detection of these ions in complex biological samples. However, its use is limited by its potential toxicity and the need for specialized equipment for its detection.

Future Directions

There are many potential future directions for research involving 5-(4-Bromophenyl)-2,3'-bipyridine. One promising area of research involves its use in the development of new materials, such as metal-organic frameworks (MOFs). MOFs are a class of materials that have a range of potential applications, including gas storage, catalysis, and drug delivery. 5-(4-Bromophenyl)-2,3'-bipyridine has been found to be effective in the synthesis of MOFs, making it a valuable tool for the development of these materials.
Another potential area of research involves the development of new fluorescent probes based on 5-(4-Bromophenyl)-2,3'-bipyridine. By modifying the structure of the compound, it may be possible to enhance its selectivity and sensitivity towards certain metal ions, making it an even more valuable tool for the detection of these ions in complex biological samples.
In conclusion, 5-(4-Bromophenyl)-2,3'-bipyridine is a valuable tool for scientific research, with a range of potential applications in the fields of chemistry, biology, and materials science. Its high selectivity and sensitivity towards certain metal ions make it a valuable tool for the detection of these ions in complex biological samples, while its potential as a catalyst and in the development of new materials makes it a promising area of research for the future.

Scientific Research Applications

5-(4-Bromophenyl)-2,3'-bipyridine has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves its use as a fluorescent probe for the detection of metal ions. 5-(4-Bromophenyl)-2,3'-bipyridine has been found to exhibit high selectivity and sensitivity towards certain metal ions, making it a valuable tool for the detection of these ions in complex biological samples.

properties

IUPAC Name

5-(4-bromophenyl)-2-pyridin-3-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2/c17-15-6-3-12(4-7-15)13-5-8-16(19-11-13)14-2-1-9-18-10-14/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUJDERXVSEQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50720842
Record name 5-(4-Bromophenyl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-2,3'-bipyridine

CAS RN

917897-54-2
Record name 5-(4-Bromophenyl)-2,3'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50720842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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